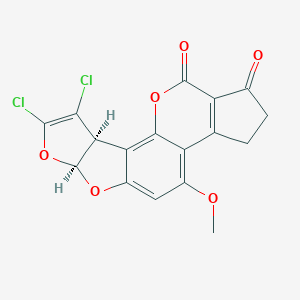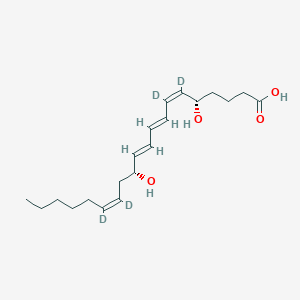
白三烯B4-d4
描述
Leukotriene B4-d4 is the deuterium labeled Leukotriene B4 . Leukotriene B4 (LTB4) is known as one of the most potent chemoattractants and activators of leukocytes and is involved in inflammatory diseases . It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
Leukotriene B4 is synthesized in vivo from LTA4 by the enzyme LTA4 hydrolase . An efficient total synthesis of leukotriene B4 has been reported, which is a convergent and stereoselective synthesis of this potent lipid mediator in 5% yield over 10 steps in the longest linear sequence from commercial starting materials .Molecular Structure Analysis
Leukotriene B4 has four double bonds, three of them conjugated . This is a common property of A4, B4, C4, D4, and E4 .Chemical Reactions Analysis
The key steps in the synthesis of Leukotriene B4 were a stereocontrolled acetate–aldol reaction with Nagao’s chiral auxiliary and a Z -selective Boland reduction .Physical And Chemical Properties Analysis
Leukotriene B4 is a dihydroxy fatty acid derived from arachidonic acid through the 5- lipoxygenase pathway .科学研究应用
Inflammatory Diseases
Leukotrienes (LTs) are inflammatory mediators derived from arachidonic acid. They are involved in both acute and chronic inflammation . The LTB4-BLT1 axis and the cysteinyl LTs-CysLT1/2 axis are involved in chronic inflammatory diseases including asthma, atopic dermatitis, psoriasis, atherosclerosis, arthritis, obesity, cancer, and age-related macular degeneration .
Pharmacological Studies
Pharmacological studies have shown that BLT1 signaling stimulates degranulation, chemotaxis, and phagocytosis of neutrophils, whereas CysLT1 and CysLT2 signaling induces airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle .
Metabolic Disorders
In the last decade, the incidence of metabolic disorders has increased drastically worldwide. Studies have shown that the pathogenesis and co-morbidities of diseases such as diabetes, gout, and atherosclerosis involve chronic low-grade inflammation and metabolic changes . Leukotrienes are lipid mediators whose production is increased during inflammation .
Obesity and Cancer
Leukotrienes and their receptors have been suggested as drug targets for chronic diseases such as obesity and cancer .
Age-Related Macular Degeneration (AMD)
Leukotrienes and their receptors have also been suggested as potential therapeutic targets for age-related macular degeneration (AMD) .
Immune Response
Leukotrienes promote the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .
作用机制
Target of Action
Leukotriene B4-d4 primarily targets the Leukotriene B4 receptor 1 (BLT1) . BLT1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment . It is expressed exclusively in the immune system .
Mode of Action
Leukotriene B4-d4 interacts with its target, BLT1, to activate leukocytes and prolong their survival . This interaction triggers a hydrogen-bond network of water molecules and key polar residues, which is the key molecular determinant for Leukotriene B4 binding . The displacement of residues M1013.36 and I2717.39 to the center of the receptor, which unlocks the ion lock of the lower part of the pocket, is the key mechanism of receptor activation .
Biochemical Pathways
Leukotriene B4-d4 is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . The release of arachidonic acid stimulates the 5-lipoxygenase (5-LO) pathway, which produces Leukotrienes . This pathway regulates various metabolic and physiological processes involving ischemic/reperfusion (I/R) injury .
Pharmacokinetics
It is known that the compound’s interaction with its receptor, blt1, is crucial for its bioavailability .
Result of Action
The action of Leukotriene B4-d4 results in various molecular and cellular effects. It promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation . It also acts as a chemoattractant for neutrophils and macrophages to vascular endothelium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Leukotriene B4-d4. For instance, the environment’s influence on the epigenome can affect genome function, thereby influencing the action of Leukotriene B4-d4
安全和危害
未来方向
属性
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-6,7,14,15-tetradeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i6D,9D,11D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-PHKHWAPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O)/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leukotriene B4-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



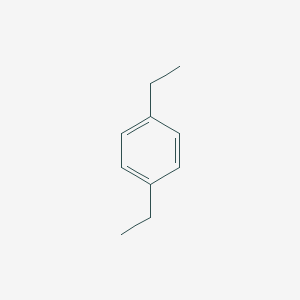
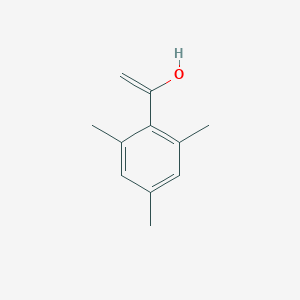



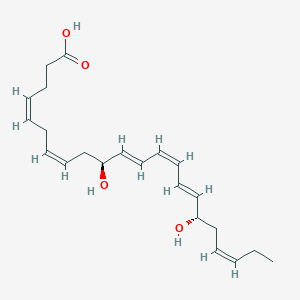
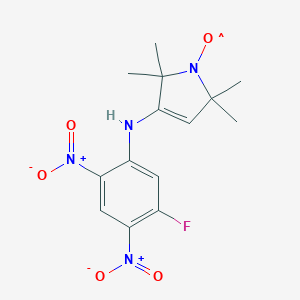
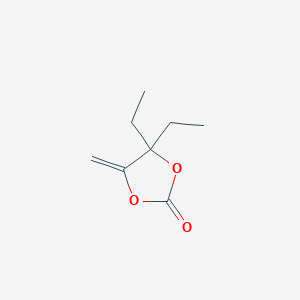
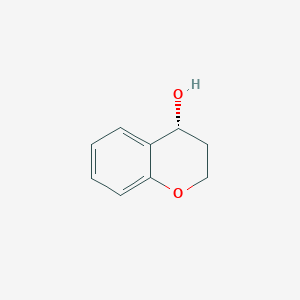
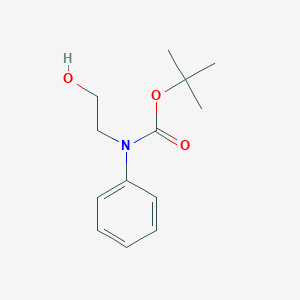
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)


